molecular formula C17H22ClNO B1683203 (+)-Tomoxetine hydrochloride CAS No. 82857-39-4

(+)-Tomoxetine hydrochloride

Numéro de catalogue: B1683203
Numéro CAS: 82857-39-4
Poids moléculaire: 291.8 g/mol
Clé InChI: LUCXVPAZUDVVBT-LMOVPXPDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(+)-Tomoxetine hydrochloride is a bioactive chemical.

Activité Biologique

(+)-Tomoxetine hydrochloride, commonly known as atomoxetine, is a selective norepinephrine reuptake inhibitor primarily used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). This article explores its biological activity, including pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profiles, supported by relevant data and findings from various studies.

Atomoxetine functions by selectively inhibiting the reuptake of norepinephrine at the presynaptic neuron. This action increases the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission in brain regions associated with attention and impulse control. Unlike traditional stimulants used for ADHD, atomoxetine does not have significant effects on dopamine levels in the mesolimbic pathway, which may reduce the potential for abuse and addiction.

Pharmacokinetics

The pharmacokinetic profile of atomoxetine is characterized by its absorption, distribution, metabolism, and excretion:

  • Absorption : Atomoxetine is rapidly absorbed following oral administration, with a maximum plasma concentration (C_max) reached within 1 to 2 hours. The absolute bioavailability varies significantly depending on CYP2D6 enzyme activity: approximately 63% for extensive metabolizers (EMs) and 94% for poor metabolizers (PMs) .
  • Distribution : The volume of distribution is approximately 0.85 L/kg, indicating that it primarily distributes in total body water. It is highly bound to plasma proteins (about 98.7%), predominantly to albumin and α1-acid glycoprotein .
  • Metabolism : Atomoxetine undergoes extensive first-pass metabolism primarily via CYP2D6. The major metabolite, 4-hydroxyatomoxetine, is equipotent as a norepinephrine transporter inhibitor but circulates at much lower concentrations than the parent compound .
  • Excretion : The drug is eliminated mainly through urine as metabolites. The elimination half-life ranges from 5 to 24 hours depending on individual metabolic capacity .

Clinical Efficacy

Numerous studies have evaluated the efficacy of atomoxetine in treating ADHD across various populations:

  • Adult ADHD : A double-blind, placebo-controlled study involving 22 adults demonstrated significant improvements in ADHD symptoms with an average dose of 76 mg/day of atomoxetine. Notably, improvements were observed in neuropsychological measures such as inhibitory capacity .
  • Long-term Safety and Efficacy : A large-scale study involving over 2000 adults showed that atomoxetine maintained efficacy over a long-term treatment period (up to one year), with a significant portion of patients achieving substantial symptom reduction .
  • Pediatric Population : In children and adolescents, atomoxetine was found to be effective in reducing symptoms of ADHD with a favorable safety profile. A study indicated that atomoxetine was superior to placebo in managing both inattentive and hyperactive/impulsive symptoms .

Safety Profile

Atomoxetine is generally well-tolerated; however, some adverse effects have been reported:

  • Common Side Effects : These include dry mouth, decreased appetite, fatigue, nausea, vomiting, and insomnia.
  • Serious Adverse Events : While serious events are rare, there have been reports of increased heart rate and blood pressure .

Case Studies

  • Case Study 1 : An adult patient with ADHD treated with atomoxetine showed a significant reduction in symptoms over a 12-week period. Neuropsychological assessments indicated marked improvements in attention and impulse control.
  • Case Study 2 : A long-term follow-up study involving children treated with atomoxetine revealed sustained improvements in behavior and academic performance over a two-year period.

Applications De Recherche Scientifique

Medical Uses

  • Attention Deficit Hyperactivity Disorder (ADHD) :
    • Atomoxetine is approved for use in children, adolescents, and adults with ADHD. It alleviates symptoms by inhibiting the reuptake of norepinephrine, thereby increasing its availability in the brain . Clinical studies have demonstrated that atomoxetine is effective in reducing both inattentive and hyperactive-impulsive symptoms in patients with ADHD .
  • Cognitive Disengagement Syndrome :
    • Atomoxetine has shown potential in treating cognitive disengagement syndrome (CDS). Randomized controlled trials indicate that it may be more effective than stimulant medications like methylphenidate for this condition .
  • Traumatic Brain Injury (TBI) :
    • There is emerging evidence suggesting atomoxetine may help manage cognitive impairments associated with TBI. It targets ADHD-like symptoms such as sustained attentional problems and fatigue . However, a Cochrane review noted limited positive outcomes from existing studies on TBI .
  • Comorbid Conditions :
    • Atomoxetine is particularly beneficial for patients with ADHD who also experience anxiety disorders or tics. Its non-stimulant nature makes it a suitable option for individuals at risk of substance abuse .

Case Study 1: Efficacy in Adults

A study involving adults diagnosed with ADHD demonstrated that atomoxetine significantly reduced symptoms compared to placebo over a 10-week period. Participants reported improvements in attention and reductions in hyperactivity and impulsivity, with discontinuation rates due to adverse effects remaining low .

Case Study 2: Cognitive Impairment Post-TBI

In a case report of a patient recovering from subarachnoid hemorrhage, atomoxetine was administered to address cognitive deficits. The patient exhibited notable improvements in attention and executive function following treatment, highlighting its potential role in managing cognitive dysfunction post-injury .

Pharmacokinetics and Safety Profile

Atomoxetine's pharmacokinetics have been extensively studied. It has an elimination half-life ranging from 4 to 40 hours depending on genetic factors affecting metabolism . While generally well-tolerated, there are reports of severe liver injury associated with its use; thus, monitoring liver function during treatment is recommended .

Summary Table of Applications

ApplicationDescriptionEvidence Level
ADHDApproved treatment for children and adults; effective in reducing symptomsHigh
Cognitive Disengagement SyndromeEffective alternative to stimulants; improves attention and engagementModerate
Traumatic Brain InjuryPotential benefits for cognitive impairment; limited studies availableLow
Comorbid ConditionsUseful for patients with anxiety or tics; non-stimulant option reduces abuse riskHigh

Propriétés

IUPAC Name

(3S)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCXVPAZUDVVBT-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1O[C@@H](CCNC)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70232033
Record name (+)-Tomoxetine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70232033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82857-39-4
Record name (+)-Tomoxetine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082857394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Tomoxetine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70232033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ATOMOXETINE HYDROCHLORIDE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EHM88LDX7Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-Tomoxetine hydrochloride
Reactant of Route 2
Reactant of Route 2
(+)-Tomoxetine hydrochloride
Reactant of Route 3
Reactant of Route 3
(+)-Tomoxetine hydrochloride
Reactant of Route 4
Reactant of Route 4
(+)-Tomoxetine hydrochloride
Reactant of Route 5
Reactant of Route 5
(+)-Tomoxetine hydrochloride
Reactant of Route 6
Reactant of Route 6
(+)-Tomoxetine hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.